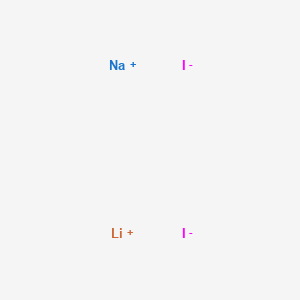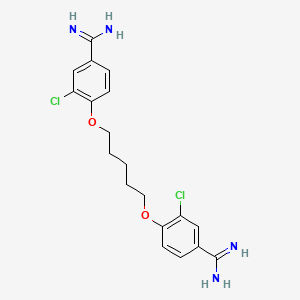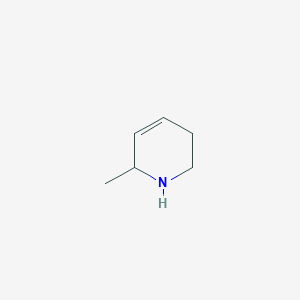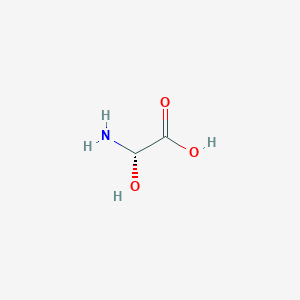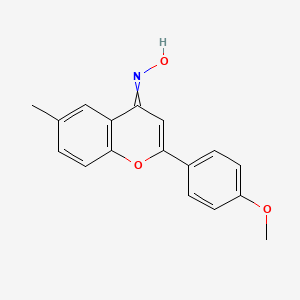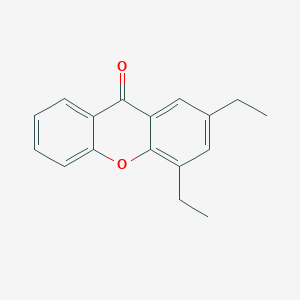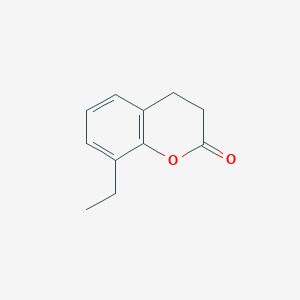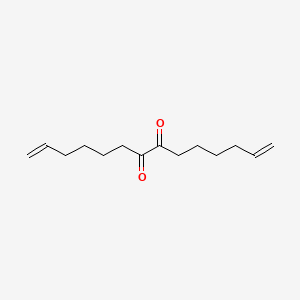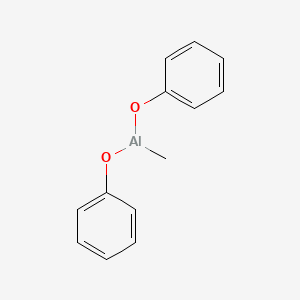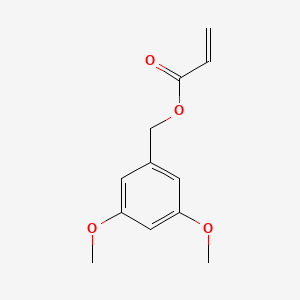
1,1,2-Trimethyl-1,2,2-triphenoxydisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trimethyl-1,2,2-triphenoxydisilane is an organosilicon compound with the molecular formula C21H24Si2 It is characterized by the presence of two silicon atoms bonded to three phenyl groups and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2-Trimethyl-1,2,2-triphenoxydisilane can be synthesized through the reaction of chlorodimethylphenylsilane with phenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
ClSi(CH3)2Ph+PhMgBr→(Ph2Si(CH3)2)2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2-Trimethyl-1,2,2-triphenoxydisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trimethyl-1,2,2-triphenoxydisilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance materials such as silicones and resins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trimethyl-2,2,2-triphenyldisilane: Similar in structure but with different substitution patterns.
1,1-Dimethyl-1,2,2-triphenyldisilane: Lacks one methyl group compared to 1,1,2-Trimethyl-1,2,2-triphenoxydisilane.
Uniqueness
This compound is unique due to its specific arrangement of phenyl and methyl groups, which imparts distinct chemical properties
Eigenschaften
| 137963-71-4 | |
Molekularformel |
C21H24O3Si2 |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
dimethyl-[methyl(diphenoxy)silyl]-phenoxysilane |
InChI |
InChI=1S/C21H24O3Si2/c1-25(2,22-19-13-7-4-8-14-19)26(3,23-20-15-9-5-10-16-20)24-21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI-Schlüssel |
OAXCVGVJXLYDKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(OC1=CC=CC=C1)[Si](C)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


